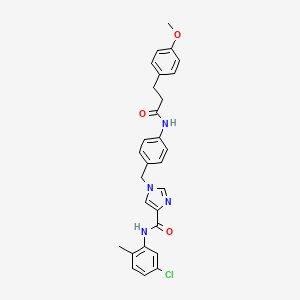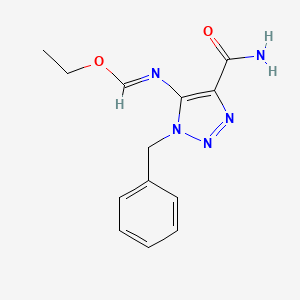
3-fluoro-N-(piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-(piperidin-4-yl)benzamide is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 . It is used for proteomics research .
Synthesis Analysis
The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which are similar to the compound , has been described in the literature . The process involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of 3-fluoro-N-(piperidin-4-yl)benzamide is characterized by the presence of a piperidine ring, a benzamide group, and a fluorine atom . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Chemical Reactions Analysis
While specific chemical reactions involving 3-fluoro-N-(piperidin-4-yl)benzamide are not detailed in the retrieved sources, piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3-Fluoro-N-(piperidin-4-yl)benzamide has a molecular weight of 222.26 . Further physical and chemical properties are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
3-fluoro-N-(piperidin-4-yl)benzamide: derivatives have been synthesized and evaluated for their antibacterial effects. One of the compounds demonstrated activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well . Further research in this area could explore its potential as a novel antibacterial agent.
Anticancer Potential
While not directly studied for cancer treatment, compounds with similar structures have shown promise. Investigating the impact of 3-fluoro-N-(piperidin-4-yl)benzamide on cancer cell lines (such as MCF-7 and HCT-116) could reveal its anti-proliferative properties .
Antioxidant Effects
Among the tested compounds, 3-fluoro-N-(piperidin-4-yl)benzamide exhibited notable antioxidant activity. Further exploration of its antioxidant potential could be valuable for health-related applications .
Akt Inhibition
A related compound, N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide , was discovered as a potent and selective Akt inhibitor. This finding is significant due to Akt inhibitors’ clinical trial limitations, including cutaneous toxicity .
Medicinal Scaffold
Piperidine derivatives, including 3-fluoro-N-(piperidin-4-yl)benzamide , serve as essential building blocks for drug development. Their versatile structures contribute to various pharmacological applications .
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives, related to our compound, act as selective inhibitors of acetylcholinesterase (AChE). These inhibitors are used in Alzheimer’s disease treatment .
Zukünftige Richtungen
The future directions for research on 3-fluoro-N-(piperidin-4-yl)benzamide and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in the pharmaceutical industry . The design and development of new drugs with potential antimicrobial activity are needed, and modification of the structure of existing drug molecules could improve their antimicrobial activity .
Eigenschaften
IUPAC Name |
3-fluoro-N-piperidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMMEPFBBQOIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(piperidin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2772819.png)
![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)


![4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2772823.png)
![4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2772824.png)



![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride](/img/structure/B2772832.png)

![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide](/img/structure/B2772835.png)